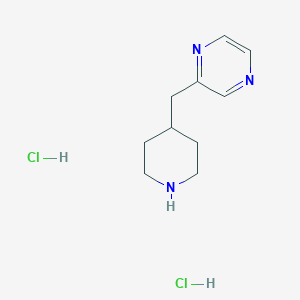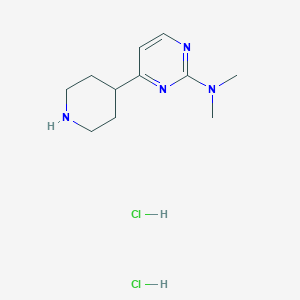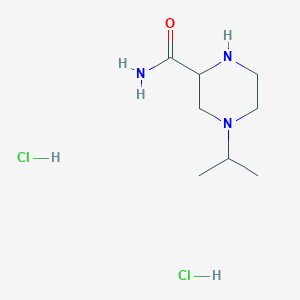
N-(2-Piperidin-3-yl-ethyl)-methanesulfonamidehydrochloride
描述
N-(2-Piperidin-3-yl-ethyl)-methanesulfonamidehydrochloride is a chemical compound with a complex structure that includes a piperidine ring and a methanesulfonamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Piperidin-3-yl-ethyl)-methanesulfonamidehydrochloride typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, which is then reacted with methanesulfonyl chloride under controlled conditions to form the methanesulfonamide group. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
N-(2-Piperidin-3-yl-ethyl)-methanesulfonamidehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
科学研究应用
N-(2-Piperidin-3-yl-ethyl)-methanesulfonamidehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antibacterial and antifungal properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
作用机制
The mechanism of action of N-(2-Piperidin-3-yl-ethyl)-methanesulfonamidehydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
相似化合物的比较
Similar Compounds
N-(2-Piperidin-3-yl-ethyl)acetamide hydrochloride: This compound has a similar piperidine structure but with an acetamide group instead of a methanesulfonamide group.
tert-Butyl (2-piperidin-3-ylethyl)carbamate: Another related compound with a piperidine ring and a carbamate group.
Uniqueness
N-(2-Piperidin-3-yl-ethyl)-methanesulfonamidehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.
属性
IUPAC Name |
N-(2-piperidin-3-ylethyl)methanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S.ClH/c1-13(11,12)10-6-4-8-3-2-5-9-7-8;/h8-10H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAIWFSLVYOUKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![C-[4-(5-Thiophen-2-yl-[1,3,4]oxadiazol-2-yl)-cyclohexyl]-methylamine hydrochloride](/img/structure/B1402451.png)
![5-[2-(2-Chloro-phenoxy)-ethyl]-3-pyrrolidin-3-yl-1H-pyrazole hydrochloride](/img/structure/B1402453.png)

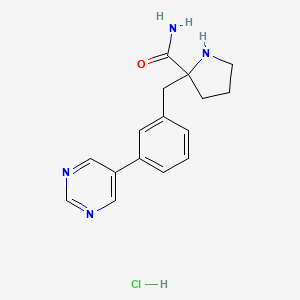
![4-{5-[2-(4-Chloro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride](/img/structure/B1402461.png)
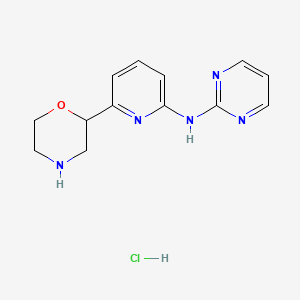
![3-(9-Hydroxy-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-2-yl)-piperidine-1-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1402465.png)

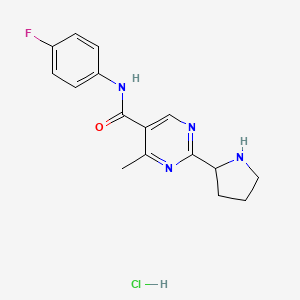
![2-[3-(3-Aminomethyl-phenyl)-4-pyridin-4-yl-pyrazol-1-yl]-ethanol dihydrochloride](/img/structure/B1402468.png)

